(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate
Overview
Description
(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes a benzyloxy group, a dimethylamino group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with benzyl bromide to form 4-(benzyloxy)benzoic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 4-(benzyloxy)benzoate. The final step involves the reaction of this ester with dimethylformamide dimethyl acetal under basic conditions to introduce the dimethylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzaldehyde or 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoic acid.
Reduction: Formation of 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting their function. The benzyloxy and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: Lacks the benzyloxy and dimethylamino groups, resulting in different chemical properties and applications.
Methyl 4-(benzyloxy)benzoate:
Methyl 4-(dimethylamino)benzoate: Contains the dimethylamino group but lacks the benzyloxy group, leading to different chemical behavior.
Uniqueness
(E)-methyl 4-(benzyloxy)-2-((dimethylamino)methyleneamino)-5-methoxybenzoate is unique due to the presence of both the benzyloxy and dimethylamino groups, which confer distinct chemical properties and potential applications. Its combination of functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
methyl 2-(dimethylaminomethylideneamino)-5-methoxy-4-phenylmethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-21(2)13-20-16-11-18(25-12-14-8-6-5-7-9-14)17(23-3)10-15(16)19(22)24-4/h5-11,13H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUQTTCGYDCFAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC(=C(C=C1C(=O)OC)OC)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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